molecular formula C19H20F3N3O3S B2791240 7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421493-12-0

7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

カタログ番号: B2791240
CAS番号: 1421493-12-0
分子量: 427.44
InChIキー: AWLJKZZWFDXIHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (hereafter referred to as the "target compound") is a pyrimido-thiazine derivative characterized by a bicyclic core structure with a carboxamide substituent at the 3-position and a trifluoromethoxybenzyl group at the N-terminus.

特性

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3S/c1-3-14-11(2)24-18-25(17(14)27)9-13(10-29-18)16(26)23-8-12-6-4-5-7-15(12)28-19(20,21)22/h4-7,13H,3,8-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLJKZZWFDXIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=CC=CC=C3OC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound characterized by a unique molecular structure that combines elements of pyrimidine and thiazine. This compound is notable for its potential biological activities, which have been the subject of various studies aimed at understanding its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C19H20F3N3O3SC_{19}H_{20}F_{3}N_{3}O_{3}S with a molecular weight of 427.4 g/mol. Its structural features contribute significantly to its biological activity. The trifluoromethoxy group is particularly noteworthy for enhancing the lipophilicity and biological interaction potential of the molecule.

PropertyValue
Molecular FormulaC19H20F3N3O3SC_{19}H_{20}F_{3}N_{3}O_{3}S
Molecular Weight427.4 g/mol
CAS Number1421493-12-0

Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit anticonvulsant properties. A study involving related pyrimidine derivatives demonstrated significant activity in models of maximal electroshock seizure (MES), suggesting that this compound may also possess anticonvulsant effects.

Antimicrobial Activity

Compounds within the thiazine class are frequently evaluated for antimicrobial properties. Preliminary screenings have suggested that derivatives similar to 7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide may exhibit broad-spectrum antimicrobial effects.

Case Studies

  • Study on Anticonvulsant Activity : In a comparative study of various benzyl-substituted pyrimidines, compounds similar to the target molecule showed significant efficacy in reducing seizure frequency in animal models. The ED50 values were comparable to established anticonvulsants like phenobarbital.
  • Antimicrobial Evaluation : A study focusing on thiazine derivatives reported that compounds with trifluoromethoxy substitutions demonstrated enhanced antibacterial activity against Gram-positive bacteria.

類似化合物との比較

Structural Analogues

(a) 2-(4-Chlorophenyl)-8-(Methylthio)-6-Oxo-4-Phenyl-4,6,9,9a-Tetrahydropyrimido[2,1-b][1,3]Oxazine-7-Carbonitrile ()
  • Core Structure : Pyrimido-oxazine (oxygen in place of sulfur in the thiazine ring).
  • Key Substituents: 4-Chlorophenyl and phenyl groups at positions 2 and 4. Methylthio (-SMe) at position 8, a reactive leaving group facilitating nucleophilic substitution . Cyano (-CN) at position 7, adjacent to methylthio, enabling cyclization into polycyclic derivatives .
  • Comparison : The target compound’s pyrimido-thiazine core may confer distinct electronic properties due to sulfur’s polarizability. The trifluoromethoxybenzyl group enhances lipophilicity and metabolic stability compared to the chlorophenyl group in this analogue.
(b) N-Benzyl-N-Methyl-6-Oxo-2,3,4,6-Tetrahydropyrimido[2,1-b][1,3]Thiazine-3-Carboxamide ()
  • Core Structure : Pyrimido-thiazine, identical to the target compound.
  • Key Substituents :
    • Benzyl and methyl groups at the N-terminus.
  • Comparison : The absence of a trifluoromethoxy group in this analogue likely reduces its electron-withdrawing effects and bioavailability compared to the target compound.
(c) Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()
  • Core Structure : Thiazolo-pyrimidine (fused thiazole and pyrimidine rings).
  • Key Substituents :
    • Trimethoxybenzylidene and ethyl carboxylate groups.
  • Comparison : The flattened boat conformation of the pyrimidine ring and dihedral angle (80.94°) between fused rings suggest spatial constraints that may differ from the target compound’s tetrahydropyrimido-thiazine core.

Functional Groups and Reactivity

Compound Reactive Groups Key Reactivity
Target Compound Carboxamide, Trifluoromethoxy Carboxamide enables hydrogen bonding; trifluoromethoxy enhances lipophilicity.
Compound Methylthio, Cyano Methylthio acts as a leaving group; cyano facilitates cyclization .
Compound (2d) Cyano, Nitrophenyl Nitrophenyl contributes to electron-deficient aromatic systems.

Physical and Spectral Properties

Compound Melting Point/Yield Spectroscopic Confirmation
Target Compound Not reported Likely confirmed via NMR, IR, MS (inferred).
Compound Not reported IR, NMR, MS data confirmed structure .
Compound (2d) 215–217°C (55% yield) 1H/13C NMR, IR, HRMS .
Compound 427–428 K (78% yield) Single-crystal XRD, NMR .

Q & A

Q. What are the key synthetic pathways for constructing the pyrimido[2,1-b][1,3]thiazine core in this compound?

The synthesis typically involves cyclization reactions between pyrimidine precursors and thiazine-forming reagents. For example, multi-step protocols may include:

  • Step 1 : Formation of the pyrimidine ring via condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds.
  • Step 2 : Thiazine ring closure using sulfur-containing reagents under controlled temperatures (e.g., 80–100°C).
  • Step 3 : Functionalization of the core with ethyl, methyl, and trifluoromethoxybenzyl groups via nucleophilic substitution or coupling reactions . Purity is monitored using HPLC, and yields are optimized via catalyst screening (e.g., palladium for cross-coupling) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and confirms substitution patterns.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and trifluoromethoxy C-O-C vibrations (~1250 cm⁻¹).
  • X-ray Crystallography : Resolves bond lengths (e.g., C-S: ~1.7 Å) and dihedral angles in the fused heterocyclic system .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ via ESI-MS) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (e.g., >200°C).
  • pH-Dependent Hydrolysis : Incubation in buffered solutions (pH 1–13) followed by HPLC to detect degradation products.
  • Light Exposure Tests : UV-Vis monitoring of photolytic byproducts .

Advanced Research Questions

Q. What computational strategies are used to predict reactivity and optimize synthesis?

  • Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps and identifies electron-deficient sites for electrophilic substitutions .
  • Reaction Path Search Algorithms : Quantum chemical methods (e.g., GRRM) simulate intermediates, reducing trial-and-error in catalyst selection .
  • Molecular Dynamics (MD) : Models solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How can contradictory biological activity data be resolved for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations.
  • Metabolic Stability : Hepatic microsome studies quantify degradation rates, clarifying false negatives .
  • Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct binding to enzymes/receptors .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Cryo-EM/X-ray Crystallography : Resolve binding poses in enzyme active sites (e.g., kinase domains).
  • SAR by NMR : Fragment-based screening identifies critical substituents (e.g., trifluoromethoxy group’s role in hydrophobic interactions) .
  • Proteomics : SILAC labeling tracks downstream signaling perturbations in treated cells .

Q. How are regioselectivity challenges addressed during functionalization?

  • Directing Groups : Temporary protecting groups (e.g., Boc) guide substitutions to specific positions.
  • Metal Catalysis : Pd-mediated C-H activation selectively modifies electron-rich aromatic rings .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at desired sites .

Methodological Considerations

Q. What experimental designs mitigate byproduct formation during synthesis?

  • DoE (Design of Experiments) : Multi-variable optimization (temperature, catalyst loading, stoichiometry) minimizes side reactions.
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .

Q. How are chiral centers in the compound analyzed and controlled?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • Circular Dichroism (CD) : Confirms absolute configuration.
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) induce enantioselectivity during key steps .

Data Interpretation and Validation

Q. What statistical approaches are used to validate reproducibility in biological assays?

  • Z’-Factor Analysis : Assesses assay robustness (Z’ > 0.5 indicates high reliability).
  • Dose-Response Curves : Four-parameter logistic models calculate EC₅₀/IC₅₀ with 95% confidence intervals.
  • Blinded Replicates : Independent validation by separate lab teams reduces bias .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。